methyl 2-amino-3-formylbenzoate

Catalog No.
S6447678
CAS No.
253120-49-9
M.F
C9H9NO3
M. Wt
179.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-amino-3-formylbenzoate

CAS Number

253120-49-9

Product Name

methyl 2-amino-3-formylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.2

Methyl 2-amino-3-formylbenzoate is an aromatic compound with the molecular formula C9H9NO3C_9H_9NO_3. It features a formyl group (-CHO) and an amino group (-NH_2) attached to a benzoate structure. This compound is characterized by its unique arrangement of functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound's structure can be represented as follows:

text
O || NH2-C6H4-COOCH3

Organic Synthesis

  • Friedlander Synthesis Precursor: Research has explored the use of methyl 2-amino-3-formylbenzoate as a starting material for the Friedlander Synthesis. This reaction produces various heterocyclic compounds, including indeno[1,2-b]quinolines and acridines. These heterocycles have potential applications in medicinal chemistry and materials science [1].

**Source: A Preparation Of Methyl 2-amino-3-formylbenzoate and its use in Friedlander Synthesis:

Due to the presence of both the amino and formyl groups. Key reactions include:

  • Condensation Reactions: The formyl group can undergo condensation with various nucleophiles, leading to the formation of more complex molecules.
  • Reduction Reactions: The formyl group can be reduced to a primary alcohol, resulting in methyl 2-amino-3-hydroxybenzoate.
  • Acylation: The amino group can react with acyl chlorides to form amides, expanding its utility in synthetic chemistry.

Research indicates that methyl 2-amino-3-formylbenzoate exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its derivatives have been explored for their anticancer properties, highlighting its relevance in medicinal chemistry.

Several synthetic pathways have been developed for the preparation of methyl 2-amino-3-formylbenzoate:

  • From Methyl Isatin-7-Carboxylate: This method involves a series of reactions including condensation with 1-indanone, leading to the target compound through intermediate formations .
  • Friedlander Synthesis: This classic method constructs heterocycles from aniline derivatives and is applicable for synthesizing related compounds involving methyl 2-amino-3-formylbenzoate .
  • Pfitzinger Reaction: Similar to Friedlander synthesis, this reaction utilizes an aniline precursor and facilitates the formation of pyridine rings, which can be adapted for synthesizing derivatives of methyl 2-amino-3-formylbenzoate .

Methyl 2-amino-3-formylbenzoate has diverse applications:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use as antimicrobial and anticancer agents.
  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Material Science: The compound's unique properties make it a candidate for developing new materials with specific functionalities.

Studies on methyl 2-amino-3-formylbenzoate's interactions with biological systems have revealed insights into its mechanism of action. For instance, it has been shown to interact with various enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its therapeutic potential and safety profile.

Methyl 2-amino-3-formylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 2-amino-5-methylbenzoate18595-16-91.00
Methyl 4-amino-3-methylbenzoate107582-20-70.96
Ethyl 4-amino-3-methylbenzoate40800-65-50.94
Methyl 5-amino-2-methylbenzoate18595-12-50.94
Methyl 3-formyl-1H-indole-5-carboxylate197506-83-50.82

Uniqueness

Methyl 2-amino-3-formylbenzoate stands out due to its specific combination of functional groups, which allows for unique reactivity patterns not found in similar compounds. Its potential biological activities further enhance its significance in research and application compared to closely related compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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